molecular formula C9H15N3 B1530654 4-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 1211527-48-8

4-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No. B1530654
CAS RN: 1211527-48-8
M. Wt: 165.24 g/mol
InChI Key: QMYGARJAUIIOAT-UHFFFAOYSA-N
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Description

“4-(1-methyl-1H-pyrazol-3-yl)piperidine” is a chemical compound with the molecular formula C9H17Cl2N3 . It is a white to yellow solid and is used in various fields of research .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a piperidine ring substituted with a 1-methyl-1H-pyrazol-3-yl group . The linear formula of this compound is C9H17Cl2N3 .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 238.16 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

1. Role in Cancer Treatment

The compound (2S, 4S) -1 - [(3-chloro-2-fluoro-phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3-yl) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid, which includes the 4-(1-methyl-1H-pyrazol-3-yl)piperidine structure, has been identified as an inhibitor of Aurora A kinase. This suggests its potential utility in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

2. Synthesis and Structural Studies

Research has focused on synthesizing derivatives of this compound. For example, the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine led to the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. The molecular structure and bonding angles in such derivatives have been studied (D. Richter et al., 2009).

3. Intermediate in Pharmaceutical Synthesis

4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a close derivative, is a key intermediate in the synthesis of Crizotinib, a medication used in cancer treatment. The process of synthesizing this intermediate has been optimized for large-scale production, indicating the industrial and pharmaceutical significance of such compounds (Steven J. Fussell et al., 2012).

4. Novel Synthesis Methods

Innovative synthesis methods have been developed for compounds like 3- and 4-(1H-azol-1-yl)piperidines, which include structures similar to this compound. These methods have been extended to create benzo analogues, showcasing the versatility of these chemical structures in various applications (N. V. Shevchuk et al., 2012).

5. Potential in Neuropharmacology

Compounds containing the this compound structure have been studied as high-affinity ligands at the human dopamine D4 receptor. These studies include exploring structure-activity relationships and their implications in neuropharmacology, especially in the context of dopamine-related disorders (M. Rowley et al., 1997).

Safety and Hazards

The safety information for “4-(1-methyl-1H-pyrazol-3-yl)piperidine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(1-methyl-1H-pyrazol-3-yl)piperidine . These factors can include pH, temperature, presence of other compounds, and more. Understanding these influences is crucial for optimizing the use of the compound.

properties

IUPAC Name

4-(1-methylpyrazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-7-4-9(11-12)8-2-5-10-6-3-8/h4,7-8,10H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYGARJAUIIOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211527-48-8
Record name 4-(1-methyl-1H-pyrazol-3-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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